molecular formula C24H28N4O2 B3009548 (4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396762-07-4

(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B3009548
CAS No.: 1396762-07-4
M. Wt: 404.514
InChI Key: XPIBTTTYWYJEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A key application area of this compound is in antimicrobial activity. Research indicates that various derivatives of imidazole and piperazine, structurally similar to our compound of interest, exhibit significant antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives that showed variable and modest activity against strains of bacteria and fungi. Similarly, Rajkumar, Kamaraj, and Krishnasamy (2014) achieved a synthesis of piperazine derivatives with notable antibacterial and antifungal activities, comparable to standard drugs in some cases. These studies suggest the potential of such compounds in antimicrobial research and applications (Patel, Agravat, & Shaikh, 2011; Rajkumar, Kamaraj, & Krishnasamy, 2014).

Synthesis and Spectral Characterization

Another important application is in the synthesis and spectral characterization of related compounds. Fang, Fang, and Cheng (2012) developed a method for synthesizing 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines through a domino three-component process. This highlights the potential of such compounds in the development of new synthetic methods and spectral analysis applications (Fang, Fang, & Cheng, 2012).

Crystal Structure and Supramolecular Chemistry

The compound and its derivatives play a significant role in crystal structure studies and supramolecular chemistry. Sharma, Mohan, Gangwar, and Chopra (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, which are structurally related, highlighting the importance of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antifungal and Antimycobacterial Evaluation

The derivatives of this compound have also been studied for their antifungal and antimycobacterial properties. Heeres, Backx, Mostmans, and Van Cutsem (1979) explored the antifungal properties of ketoconazole, which shares a similar structure, demonstrating significant in vivo activity against various fungal infections (Heeres, Backx, Mostmans, & Van Cutsem, 1979).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As a general precaution, compounds containing imidazole should be handled with care due to their potential biological activity .

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-2-30-22-10-8-21(9-11-22)24(29)28-18-15-26(16-19-28)14-17-27-13-12-25-23(27)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIBTTTYWYJEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.